molecular formula C9H5BrClNO3 B13710429 (4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one

(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No.: B13710429
M. Wt: 290.50 g/mol
InChI Key: LQVQQAPKAJGVEJ-ZZXKWVIFSA-N
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Description

(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a brominated furan ring, a chloromethyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

    Bromination of the Furan Ring: The bromination of the furan ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which connects the furan ring to the isoxazole ring. This is typically achieved through a condensation reaction using a suitable aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and a propionate group.

    Methylammonium lead halide:

Uniqueness

(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is unique due to its combination of a brominated furan ring, a chloromethyl group, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H5BrClNO3

Molecular Weight

290.50 g/mol

IUPAC Name

(4E)-4-[(5-bromofuran-2-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

InChI

InChI=1S/C9H5BrClNO3/c10-8-2-1-5(14-8)3-6-7(4-11)12-15-9(6)13/h1-3H,4H2/b6-3+

InChI Key

LQVQQAPKAJGVEJ-ZZXKWVIFSA-N

Isomeric SMILES

C1=C(OC(=C1)Br)/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

C1=C(OC(=C1)Br)C=C2C(=NOC2=O)CCl

Origin of Product

United States

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